3-Chloro-6-methoxy-4-vinyl-quinoline
Description
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
3-chloro-4-ethenyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H10ClNO/c1-3-9-10-6-8(15-2)4-5-12(10)14-7-11(9)13/h3-7H,1H2,2H3 |
InChI Key |
HICJZQCMPAMTCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)Cl)C=C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Chloro-6-methoxy-4-vinyl-quinoline typically involves:
- Construction of the quinoline core with appropriate substitution.
- Introduction of the chloro substituent at position 3.
- Installation of the methoxy group at position 6.
- Introduction of the vinyl group at position 4.
The synthetic challenge lies in the regioselective substitution and functional group compatibility during the multi-step synthesis.
Preparation of 3-Chloroquinoline Core Derivatives
One well-documented method for preparing chloro-substituted quinolines involves the Vilsmeier-Haack reaction on acetanilide derivatives, followed by chlorination and formylation steps.
Procedure: Acetanilide derivatives are reacted with phosphorus oxychloride and dimethylformamide at 0–5 °C, then heated at 80–90 °C for 4–6 hours. This affords 2-chloro-3-formylquinoline derivatives, which can be further functionalized.
Relevance: The chloro group at position 3 is introduced via this method, which is critical for the target compound.
Introduction of the Methoxy Group at Position 6
The methoxy substituent at position 6 is generally introduced by starting from 6-methoxyaniline or its derivatives.
Example: The synthesis of 6-methoxy-4-methylquinoline is achieved by reacting 4-methoxyaniline with methyl vinyl ketone in acetic acid using ferric chloride impregnated silica gel (silferc) as a catalyst under nitrogen atmosphere, followed by reflux with anhydrous zinc chloride.
This method is adaptable for introducing methoxy groups at position 6 before cyclization.
Introduction of the Vinyl Group at Position 4
The vinyl group at position 4 can be introduced by employing vinyl-substituted ketones or aldehydes in the cyclization step.
Method: Using methyl vinyl ketone (MVK) as a reactant with substituted anilines under catalytic conditions (silferc and zinc chloride) at 70–75 °C leads to quinoline derivatives with alkyl or vinyl substituents at position 4.
This approach allows for the installation of the vinyl group during the formation of the quinoline ring.
Integrated Synthetic Route for 3-Chloro-6-methoxy-4-vinyl-quinoline
Based on the above methods, a plausible synthetic route is:
| Step | Reactants & Conditions | Outcome |
|---|---|---|
| 1 | 6-Methoxyaniline + acetic acid + silferc catalyst (FeCl3 impregnated silica gel) under nitrogen atmosphere | Formation of intermediate aniline complex |
| 2 | Slow addition of methyl vinyl ketone (MVK) at 70–75 °C, stirring for 1 hour | Cyclization to 6-methoxy-4-vinylquinoline intermediate |
| 3 | Addition of anhydrous zinc chloride, reflux for 2–5 hours | Completion of quinoline ring formation |
| 4 | Chlorination at position 3 via Vilsmeier-Haack reaction or equivalent chlorination method | Introduction of chloro substituent at position 3 |
| 5 | Work-up: basification with NaOH, extraction with ethyl acetate, drying and evaporation | Isolation of pure 3-chloro-6-methoxy-4-vinyl-quinoline |
Detailed Reaction Conditions and Yields
The following table summarizes key reaction parameters and yields from literature examples relevant to this synthesis:
Analytical Characterization
The synthesized 3-Chloro-6-methoxy-4-vinyl-quinoline is characterized by:
- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for vinyl protons around δ 6.0–7.5 ppm and methoxy protons at δ ~3.7 ppm.
- Infrared Spectroscopy (IR): Presence of C–Cl stretching vibrations and methoxy C–O–C bands.
- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.
- Melting Point (mp): Consistent with literature values for purity assessment.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methoxy-4-vinyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 3-chloro-6-methoxy-4-ethyl-quinoline.
Substitution: 3-amino-6-methoxy-4-vinyl-quinoline, 3-thio-6-methoxy-4-vinyl-quinoline.
Scientific Research Applications
3-Chloro-6-methoxy-4-vinyl-quinoline has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Biological Studies: It is used as a probe in fluorescence studies due to its unique photophysical properties.
Industrial Applications: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-chloro-6-methoxy-4-vinyl-quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. In anticancer studies, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Substitution Patterns
Key structural analogs and their substituents are compared below:
Key Observations :
Physicochemical Properties
- Melting Points: The 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline exhibits a high melting point (283°C) due to increased steric bulk and crystallinity , whereas 4-Chloro-6,7-dimethoxyquinoline melts at 130–131°C, likely due to planar molecular geometry .
- Spectroscopic Data: NMR: Aromatic protons in 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline resonate at δ 7.40 ppm (doublet, J = 8.5 Hz) . IR: Methoxy groups show characteristic C-O stretches near 1259 cm⁻¹ .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-6-methoxy-4-vinyl-quinoline, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves sequential functionalization of the quinoline core. For example:
Methoxy introduction : Use nucleophilic substitution (e.g., NaOMe) on a chlorinated precursor under reflux in polar aprotic solvents (DMF or DMSO) .
Vinyl group installation : Employ Heck coupling or Wittig reactions with palladium catalysts, optimizing temperature (80–120°C) and ligand choice (e.g., PPh₃) to minimize side products .
Chlorination : Direct electrophilic substitution (e.g., Cl₂/FeCl₃) or via intermediates like 4-nitroquinoline followed by reduction .
- Key considerations : Monitor reaction progress using TLC/HPLC and purify intermediates via column chromatography. Yields >70% are achievable with strict temperature control and inert atmospheres .
Q. Which analytical techniques are most reliable for confirming the structure and purity of 3-Chloro-6-methoxy-4-vinyl-quinoline?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; vinyl protons at δ 5.5–6.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis resolves ambiguities in stereochemistry or regiochemistry (e.g., using SHELXL for refinement) .
Q. What are the dominant reactivity patterns of 3-Chloro-6-methoxy-4-vinyl-quinoline under oxidative or reductive conditions?
- Oxidation : The vinyl group is susceptible to epoxidation (e.g., with mCPBA) or cleavage (ozonolysis), forming quinoline-4-carboxylic acid derivatives .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the vinyl group to ethyl, while preserving the chloro and methoxy substituents .
- Substitution : Chloro at C3 can be replaced by amines (SNAr) or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for 3-Chloro-6-methoxy-4-vinyl-quinoline derivatives?
- Methodology :
- Density Functional Theory (DFT) : Compare calculated NMR/IR spectra (e.g., using Gaussian) with experimental data to identify conformational discrepancies .
- Crystallographic validation : Use single-crystal X-ray structures (refined via SHELXL) as ground-truth references for bond lengths and angles .
- Dynamic NMR : Probe rotational barriers in flexible substituents (e.g., methoxy) to explain splitting patterns .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for 3-Chloro-6-methoxy-4-vinyl-quinoline in antimicrobial studies?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace vinyl with ethynyl or methyl) and test against bacterial strains (e.g., S. aureus) .
- Docking studies : Use AutoDock Vina to predict binding to targets (e.g., DNA gyrase) and correlate with MIC values .
- Metabolic profiling : LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) in bacterial cultures .
Q. How should researchers address inconsistencies in crystallographic data refinement for 3-Chloro-6-methoxy-4-vinyl-quinoline complexes?
- Methodology :
- Multi-software validation : Refine datasets using both SHELXL and Olex2 to cross-check residuals (e.g., R-factor < 5%) .
- Twinned data handling : Apply TwinRotMat in SHELXL for deconvoluting overlapping reflections in poorly diffracting crystals .
- Hydrogen bonding analysis : Use PLATON to validate intermolecular interactions and thermal ellipsoid models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
